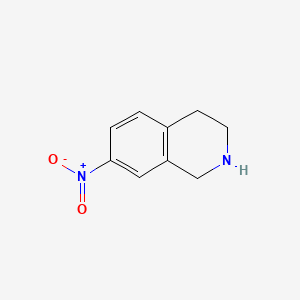

7-Nitro-1,2,3,4-tetrahydroisoquinoline

Descripción

Contextualization within Tetrahydroisoquinoline Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a core structural motif in one of the largest families of naturally occurring alkaloids. acs.org These compounds are ubiquitous in nature, and both natural and synthetic THIQ analogues are known to exhibit an extensive range of biological activities, including potential uses as antibacterial and neuroprotective agents. rsc.orgrsc.org This has established the THIQ scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.org

The synthesis of the THIQ core has been a subject of extensive research for over a century. Foundational methods for its construction include the Pictet-Spengler reaction, first reported in 1911, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnumberanalytics.com Another classic method is the Bischler-Napieralski reaction, which proceeds through the cyclization of a β-phenylethylamide. rsc.org The academic interest in 7-Nitro-1,2,3,4-tetrahydroisoquinoline stems from its position as a functionalized derivative of this important heterocyclic system, allowing researchers to use it as a starting point for synthesizing novel THIQ-based molecules. rsc.org

Significance of Nitrated Heterocycles in Research

The introduction of a nitro group (—NO₂) onto a heterocyclic ring system, such as in this compound, is of considerable strategic importance in organic synthesis and medicinal chemistry. The nitro group is one of the strongest electron-withdrawing groups, which significantly alters the electronic properties of the aromatic ring to which it is attached. nih.govlibretexts.org This modification can influence the molecule's reactivity and its potential interactions with biological macromolecules. svedbergopen.com

Furthermore, the nitro group is exceptionally versatile as a synthetic handle. It can be readily reduced to an primary amine (—NH₂), which in turn opens up a vast array of subsequent chemical transformations. This makes nitrated heterocycles valuable intermediates for creating libraries of compounds with diverse functionalities. nih.gov This versatility allows for the exploration of structure-activity relationships in drug discovery programs. A wide spectrum of nitro-containing heterocyclic compounds have been investigated for their potential as antineoplastic, antibiotic, and antiparasitic agents. nih.govresearchgate.net

Historical Development of Research on this compound

The specific historical timeline for the synthesis and study of this compound is not extensively documented in dedicated publications. However, its development can be understood within the broader context of organic chemistry. The foundational research into the parent 1,2,3,4-tetrahydroisoquinoline scaffold began with the work of Amé Pictet and Theodor Spengler in 1911. depaul.edunih.gov

Following the establishment of reliable methods to create the THIQ core, subsequent research naturally progressed to exploring its functionalization. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, and studies on the nitration of related heterocyclic systems, such as tetrahydroquinoline, were reported as early as the late 19th and early 20th centuries. researchgate.net These early studies sometimes yielded conflicting results regarding the position of nitration. researchgate.net

The focused interest in specific isomers like this compound likely emerged from the systematic exploration of functionalized THIQs as building blocks. Researchers in medicinal chemistry and dye synthesis required well-defined, functionalized intermediates to build more complex target molecules. The 7-nitro isomer represents one such key intermediate, valued for the synthetic possibilities offered by its nitro group, which can be converted into other functional groups to modulate the compound's properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRWYZSUBZXORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423728 | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42923-79-5 | |

| Record name | 1,2,3,4-Tetrahydro-7-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42923-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitro 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Strategies for Regioselective Nitration of Tetrahydroisoquinoline Scaffolds

The regioselectivity of electrophilic aromatic nitration on the tetrahydroisoquinoline ring is complex due to the presence of two competing directing groups: the activating secondary amine in the aliphatic ring and the fused aromatic ring itself. The position of nitration is heavily influenced by reaction conditions and the presence or absence of a protecting group on the nitrogen atom.

Direct nitration of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) often leads to a mixture of products, with the 6-nitro and 7-nitro isomers being the most common. The reaction is typically performed using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid.

Early reports suggested that direct nitration of tetrahydroisoquinoline occurred exclusively at the 7-position. researchgate.net However, subsequent studies have shown that the reaction is not as selective. For instance, the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline, followed by acidic hydrolysis of the acetyl group, was found to yield a mixture of 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) and 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) in an approximate 2:1 ratio. cdnsciencepub.com

A more contemporary method involves the nitration of an N-protected tetrahydroisoquinoline. For example, using a nitrating mixture of potassium nitrate (B79036) (KNO₃) in sulfuric acid (H₂SO₄) on an Fmoc-protected tetrahydroisoquinoline at 0 °C, followed by stirring at room temperature, produces a mixture of the 6-nitro and 7-nitro isomers with yields of 41% and 25%, respectively. mdpi.com The isomers, having very close elution profiles, can then be separated using preparative HPLC. mdpi.com

| N-Substituent | Nitrating Agent | Conditions | Products | Ratio/Yield | Reference |

|---|---|---|---|---|---|

| Acetyl (Ac) | Not Specified | Followed by hydrolysis | 6-Nitro-THIQ & 7-Nitro-THIQ | ~2:1 ratio | cdnsciencepub.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | KNO₃ / H₂SO₄ | 0 °C to room temp. | 6-Nitro-THIQ & 7-Nitro-THIQ | 41% (6-nitro), 25% (7-nitro) | mdpi.com |

The use of protecting groups on the nitrogen atom is a critical strategy to control the regioselectivity of nitration. researchgate.net In strongly acidic conditions, the unprotected secondary amine of tetrahydroisoquinoline becomes protonated, forming an ammonium (B1175870) ion. This positively charged group is strongly deactivating and a meta-director, which favors substitution at the 7-position.

However, when the nitrogen is protected with an acyl group, such as acetyl (Ac) or fluorenylmethyloxycarbonyl (Fmoc), the system undergoing nitration is neutral. researchgate.netcdnsciencepub.commdpi.com These electron-withdrawing protecting groups decrease the activating effect of the nitrogen atom. This modulation of the nitrogen's electronic influence alters the balance of directing effects, typically resulting in a mixture of 6- and 7-nitro isomers. researchgate.netcdnsciencepub.com The specific protecting group, with its unique electronic and steric properties, can influence the ratio of the resulting isomers. researchgate.net

| N-Substitution | Form Under Acidic Conditions | Directing Effect of Nitrogen Group | Favored Nitration Position(s) | Reference |

|---|---|---|---|---|

| None (H) | Protonated (Ammonium, -NH₂⁺-) | Deactivating, meta-directing | 7 | researchgate.netresearchgate.net |

| Acyl (e.g., Acetyl, Fmoc) | Neutral (Amide, -N(COR)-) | Weakly activating, ortho, para-directing | 6 and 7 | researchgate.netcdnsciencepub.commdpi.com |

The mechanism of nitration for tetrahydroisoquinoline follows the general pathway of electrophilic aromatic substitution. The process is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comlibretexts.org

The reaction proceeds in two main steps:

Attack on the Electrophile : The π-electron system of the tetrahydroisoquinoline's benzene (B151609) ring attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.comnih.gov This step is the rate-determining step of the reaction.

Deprotonation : A weak base, such as water or the HSO₄⁻ ion, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comyoutube.com This restores the aromaticity of the ring, yielding the final nitro-substituted product.

The regiochemical outcome is determined by the stability of the intermediate σ-complex. In the case of the tetrahydroisoquinoline scaffold, the directing effects are twofold. The fused alkylamino portion is an activating, ortho, para-director, favoring substitution at positions 6 and 8. When the amine is protonated under acidic conditions, the resulting ammonium group becomes a deactivating, meta-director, strongly favoring substitution at position 7. researchgate.netresearchgate.net When an N-acyl protecting group is present, the deactivating effect is less pronounced than with a protonated amine, allowing for the formation of both 6- and 7-nitro isomers. cdnsciencepub.commdpi.com

Multicomponent Reactions in the Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds. mdpi.com This strategy has been successfully applied to the synthesis of highly substituted this compound derivatives. rsc.org

A notable example is the one-pot synthesis of novel N-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles. This reaction utilizes three components:

1-Alkylpiperidin-4-one

Malononitrile

β-Nitrostyrene

The proposed reaction sequence involves a series of tandem reactions: a Knoevenagel condensation, followed by a Michael addition, a Thorpe-Ziegler cyclization, and finally an air-promoted dehydrogenation to yield the final complex product. rsc.org This method allows for the rapid assembly of a diverse library of 7-nitro-THIQ derivatives from readily available starting materials. rsc.org

Cyclization Strategies for Tetrahydroisoquinoline Ring Formation

Numerous synthetic strategies exist to construct the core tetrahydroisoquinoline ring system. These methods often involve the cyclization of a suitably substituted acyclic precursor. In the context of synthesizing 7-nitro derivatives, the nitro group can either be present on the starting material before cyclization or be introduced onto the pre-formed THIQ ring, as discussed in section 2.1. A domino reaction sequence involving the reduction of a nitro group followed by cyclization is one such strategy. nih.gov

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide, typically promoted by a dehydrating agent in acidic conditions. wikipedia.org

The key steps are:

Amide Activation and Cyclization : A β-phenylethylamide is treated with a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to generate a reactive intermediate. organic-chemistry.org This intermediate, believed to be a nitrilium ion, then undergoes intramolecular electrophilic attack on the aromatic ring to form the 3,4-dihydroisoquinoline (B110456) ring. wikipedia.orgorganic-chemistry.org

Reduction : The resulting 3,4-dihydroisoquinoline contains an imine functional group, which is readily reduced to the corresponding secondary amine of the tetrahydroisoquinoline scaffold. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov

The Bischler-Napieralski reaction generally requires an electron-rich aromatic ring to facilitate the electrophilic cyclization step. organic-chemistry.org A nitro-substituted phenylethylamide would be highly deactivated, making the cyclization challenging. Therefore, the more common synthetic route involves first performing the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring, followed by reduction to the tetrahydroisoquinoline, and subsequent nitration to install the nitro group at the 7-position.

| Reagent | Typical Conditions | Function | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | Refluxing | Dehydrating agent/Lewis acid | wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ or other solvent | Strong dehydrating agent | wikipedia.orgorganic-chemistry.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Low temperature, with a base like 2-chloropyridine | Mild amide activation and cyclodehydration | researchgate.netnih.gov |

| Polyphosphoric acid (PPA) | Heating | Dehydrating agent | wikipedia.org |

Reductive Amination and Palladium-Catalyzed Approaches

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgyoutube.com In the context of tetrahydroisoquinolines (THIQs), this can involve an intramolecular cyclization. A common strategy begins with a 2-nitroaryl precursor, where the nitro group is reduced to an amine, which then participates in a domino reaction sequence involving reductive amination to form the heterocyclic ring. nih.gov For instance, the conversion of 2-nitroarylketones to tetrahydroquinolines has been achieved through a reduction-reductive amination strategy under hydrogenation conditions using a 5% Palladium on carbon (Pd/C) catalyst. nih.gov This sequence involves the reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline. nih.gov

Another powerful approach is the direct reductive amination, where a carbonyl compound, an amine, and a reducing agent are combined in a one-pot reaction. wikipedia.org Sodium triacetoxyborohydride (B8407120) is a frequently used reducing agent due to its mild and selective nature, tolerating various functional groups. organic-chemistry.org Catalytic reductive amination using nitro compounds as the amine source is particularly efficient. frontiersin.org This approach combines the reduction of the nitro group and the subsequent amination/cyclization cascade in a single process, offering a green and efficient route to secondary and tertiary amines, including heterocyclic structures. frontiersin.org

Palladium-catalyzed reactions represent another cornerstone in the synthesis of the THIQ framework. These methods often rely on the functionalization of C-H bonds or cross-coupling reactions. An efficient synthesis of THIQs has been developed via a Pd-catalyzed cyclization of ortho-bromophenethyl tosylamides with N-tosylhydrazones, which generate carbene species in-situ. bohrium.com This process is believed to involve the oxidative addition of palladium, followed by carbene insertion and cyclization. bohrium.com Additionally, palladium-catalyzed intramolecular coupling of aryl iodides with ester enolates provides a concise strategy for constructing the THIQ core with high yields. researchgate.net

Table 1: Comparison of Reductive Amination and Palladium-Catalyzed Approaches

| Method | Key Features | Typical Reagents/Catalysts | Advantages |

|---|---|---|---|

| Domino Reductive Amination | Starts from nitroaryl precursors; involves in-situ amine formation followed by cyclization. | 5% Pd/C, H₂ | Efficient multi-step sequence in one pot. nih.gov |

| Direct Reductive Amination | One-pot reaction of carbonyl, amine, and reducing agent. | Sodium triacetoxyborohydride, α-picoline-borane. organic-chemistry.org | Mild conditions, high chemoselectivity. organic-chemistry.org |

| Pd-Catalyzed Cyclization | Involves carbene insertion or intramolecular C-C bond formation. | Pd catalysts, N-tosylhydrazones, KOtBu. bohrium.com | High efficiency, good yields, operational simplicity. bohrium.com |

| Pd-Catalyzed α-Arylation | Intramolecular coupling of aryl halides with ester enolates. | Pd catalysts, K₃PO₄. | Concise route to the THIQ core with high yields. researchgate.net |

Other Advanced Synthetic Routes to Nitrated Tetrahydroisoquinolines

Beyond the aforementioned methods, several other advanced synthetic routes are employed to construct nitrated THIQs. The direct nitration of the 1,2,3,4-tetrahydroisoquinoline skeleton is the most straightforward approach, but it often suffers from a lack of regioselectivity, leading to a mixture of isomers. researchgate.net The position of nitration is highly dependent on the reaction conditions and whether the nitrogen atom is protonated or protected, which alters the directing effects on the aromatic ring. researchgate.net

The Bischler–Napieralski reaction is a classical and widely used strategy for synthesizing isoquinoline (B145761) derivatives. rsc.org This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ. rsc.orgnih.gov To obtain a 7-nitro derivative, a 4-nitro-substituted β-phenylethylamine would be the required starting material.

Similarly, the Pictet–Spengler condensation is a fundamental reaction for THIQ synthesis, involving the reaction of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. rsc.orgnih.gov This method is particularly significant in the synthesis of isoquinoline alkaloids. nih.gov

More novel strategies include a de novo synthetic route that involves the oxidative ring cleavage of an indene (B144670) derivative to form a dicarbonyl intermediate. This intermediate then undergoes a double reductive amination with a primary amine to construct the THIQ framework. core.ac.ukthieme.de This method allows for significant variation in the substituents on both the nitrogen and the aromatic ring. core.ac.uk

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of specific enantiomers of chiral THIQs is of great importance, as biological activity is often stereospecific. nih.govmdpi.com Asymmetric synthesis strategies are employed to control the stereochemical outcome. sigmaaldrich.com

One major approach is the catalytic asymmetric reduction of a C=N bond in a precursor like a 3,4-dihydroisoquinoline. mdpi.com This can be achieved through asymmetric hydrogenation or transfer hydrogenation using chiral transition-metal catalysts (e.g., based on rhodium, iridium, or ruthenium) or organocatalysts. nih.govmdpi.com These methods can provide high enantioselectivities (ee) in the synthesis of 1-substituted THIQs. mdpi.com

The use of chiral auxiliaries is another powerful strategy. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For example, Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully used for the asymmetric synthesis of 1-substituted THIQ alkaloids. researchgate.net The synthesis involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. researchgate.net Chiral oxazolidinones are also widely used auxiliaries, particularly in directing stereoselective alkylation and aldol (B89426) reactions, which can be key steps in constructing substituted THIQ precursors. wikipedia.orgnih.gov

Enzymatic reactions also offer a highly stereoselective route. For instance, Norcoclaurine synthase (NCS) catalyzes a stereoselective Pictet–Spengler reaction and has been shown to accept a range of substrates, making it a useful tool for producing optically active THIQs with high enantiomeric excess. nih.gov

Table 2: Overview of Enantioselective Synthesis Methods

| Method | Principle | Key Reagents/Catalysts | Typical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective reduction of a C=N bond in a prochiral precursor. | Chiral Rh, Ir, Ru catalysts. mdpi.com | High yields and enantioselectivities (up to 99% ee). mdpi.com |

| Chiral Auxiliary Control | Temporary attachment of a chiral group to direct a stereoselective reaction. | Ellman's auxiliary (tert-butanesulfinamide), oxazolidinones. wikipedia.orgresearchgate.net | High diastereoselectivity, leading to high enantiomeric purity after auxiliary removal. researchgate.netnih.gov |

| Enzymatic Catalysis | Use of enzymes to catalyze a stereoselective reaction. | Norcoclaurine Synthase (NCS). nih.gov | High molar yields and enantiomeric excess (up to 98% ee). nih.gov |

Reactivity and Transformational Chemistry of 7 Nitro 1,2,3,4 Tetrahydroisoquinoline

Reduction Reactions of the Nitro Group in 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The nitro group at the C-7 position is a primary site for chemical modification, most notably through reduction reactions. These transformations are crucial for synthesizing a variety of functionalized derivatives, particularly the corresponding amino compounds, which serve as key intermediates for further elaboration.

Formation of Amino-Tetrahydroisoquinoline Derivatives

The conversion of the nitro group to a primary amine is a fundamental transformation, yielding 7-amino-1,2,3,4-tetrahydroisoquinoline and its derivatives. This is typically achieved through catalytic hydrogenation. A common method involves the use of platinum(IV) oxide (PtO₂) as a catalyst in an acidic medium such as acetic acid. prepchem.com This process efficiently reduces the nitro group to an amine. Other reducing agents like iron powder in acidic solutions, commonly used for the reduction of aromatic nitro groups, are also applicable. nih.gov

The general reaction scheme for the catalytic hydrogenation is presented below:

Scheme 1: Catalytic Hydrogenation of this compound

(Image depicting the chemical structure of a 7-nitro-tetrahydroisoquinoline derivative being converted to a 7-amino-tetrahydroisoquinoline derivative. A reaction arrow indicates the transformation, with "H₂, Catalyst (e.g., PtO₂)" written above the arrow.)

Below is a table summarizing typical conditions for this reduction:

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| (3S)-1-Oxo-7-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | PtO₂, Acetic Acid, Catalytic Reduction | (3S)-1-Oxo-7-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | prepchem.com |

| Generic this compound | Fe, HCl, 100°C | 7-Amino-1,2,3,4-tetrahydroisoquinoline | nih.gov |

Intermediate Metabolites in Bioreduction Pathways

In biological systems, the reduction of nitroaromatic compounds proceeds through a stepwise mechanism involving highly reactive intermediates. nih.gov This six-electron reduction is catalyzed by various nitroreductase enzymes. The process sequentially forms nitroso and N-hydroxylamino intermediates before yielding the final amino product. nih.govresearchgate.net

The bioreduction pathway can be summarized as follows:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by a two-electron transfer to a nitroso group (R-NO).

Nitroso to Hydroxylamino: The nitroso intermediate is further reduced by another two-electron transfer to form an N-hydroxylamino derivative (R-NHOH).

Hydroxylamino to Amino: A final two-electron reduction converts the N-hydroxylamino intermediate to the stable amino product (R-NH₂).

Under certain biological conditions, a one-electron transfer can occur, forming a nitro anion radical. This radical can react with molecular oxygen in a futile cycle, regenerating the parent nitro compound and producing a superoxide (B77818) anion. researchgate.net These reactive intermediates are often responsible for the biological activities and toxicities associated with nitroaromatic compounds. researchgate.net

Nucleophilic Substitution Reactions on the Nitro-Tetrahydroisoquinoline Core

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is challenging. However, the presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards attack by potent nucleophiles, typically at positions ortho and para to the nitro group. While specific examples directly involving the this compound scaffold are not extensively documented in readily available literature, the principles of SNAr suggest that reactions with strong nucleophiles like alkoxides or amines under forcing conditions could potentially lead to the displacement of a suitable leaving group, if one were present on the ring. The reactivity is generally lower than in systems with multiple electron-withdrawing groups.

Derivatization at Nitrogen and Carbon Positions of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline core itself offers multiple sites for derivatization, allowing for the synthesis of a wide array of complex molecules. The secondary amine at the N-2 position and the benzylic carbon at the C-1 position are particularly important for introducing structural diversity.

N-Alkylation and Acylation Reactions

The secondary amine of the tetrahydroisoquinoline ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: This involves the reaction of the nitrogen atom with alkylating agents such as alkyl halides (e.g., benzyl (B1604629) bromide) or the use of reductive amination with aldehydes. acs.org These reactions introduce an alkyl substituent on the nitrogen atom, forming a tertiary amine.

N-Acylation: The reaction with acylating agents like acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). nih.gov This transformation is often used to protect the nitrogen atom or to introduce specific functional groups. For instance, N-acylation of a related tetrahydroisoquinoline was achieved using various acyl chlorides. nih.gov

The table below provides examples of these derivatization reactions on the general tetrahydroisoquinoline scaffold, which are applicable to the 7-nitro derivative.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Aldehydes, Hantzsch ester, Boronic acid catalyst | N-Alkyl Tetrahydroisoquinoline | acs.org |

| N-Acylation | Acyl chloride | N-Acyl Tetrahydroisoquinoline | nih.gov |

Alpha-Functionalization and Cross-Dehydrogenative Coupling (CDC) Reactions

The C-1 position, being alpha to the nitrogen atom, is activated for functionalization. Cross-dehydrogenative coupling (CDC) reactions are a powerful tool for forming C-C bonds at this position without requiring pre-functionalization of the substrate. These reactions typically involve the in-situ generation of an electrophilic N-acyliminium ion intermediate from the tetrahydroisoquinoline, which is then trapped by a nucleophile.

Research has demonstrated the regioselective coupling of N-protected 7-nitro-tetrahydroisoquinoline derivatives with nucleophiles. For example, methyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been successfully used in iron-catalyzed CDC reactions. This approach allows for the introduction of various substituents at the C-1 position, providing a direct route to complex, functionalized tetrahydroisoquinolines. acs.orgconicet.gov.ar

Common nucleophiles used in CDC reactions with tetrahydroisoquinolines include:

Nitroalkanes (in aza-Henry reactions) acs.orgconicet.gov.ar

Phosphites conicet.gov.ar

Alkynes conicet.gov.ar

Indoles conicet.gov.ar

This methodology represents a highly efficient strategy for the rapid assembly and diversification of C-1 substituted tetrahydroisoquinoline scaffolds.

Functional Group Interconversions on this compound

The chemical reactivity of this compound is primarily dictated by two key functional groups: the aromatic nitro group and the secondary amine within the heterocyclic ring. These sites allow for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. The transformations can be broadly categorized into reactions involving the nitro group and reactions occurring at the nitrogen atom of the tetrahydroisoquinoline core.

Transformations of the Nitro Group

The most significant and widely utilized functional group interconversion for this compound is the reduction of the nitro moiety to a primary amine. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. numberanalytics.comcsbsju.edu Its conversion to an amino group, a strong electron-donating group, fundamentally alters the electronic properties and reactivity of the molecule, making the resulting 7-amino-1,2,3,4-tetrahydroisoquinoline a versatile synthon for further derivatization. csbsju.edu

Reduction to 7-Amino-1,2,3,4-tetrahydroisoquinoline

The transformation of the nitro group into an amine is a cornerstone of aromatic chemistry. numberanalytics.comnih.gov This reduction can be accomplished through several established methods, most notably catalytic hydrogenation and the use of dissolving metals in acidic media. csbsju.edu

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The process is generally clean and provides high yields of the corresponding amine.

Metal-Acid Systems: Classic reduction methods using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective. csbsju.edu These reactions proceed through a series of electron and proton transfers to reduce the nitro group to an amine. csbsju.edu Following the reduction, a basic workup is necessary to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to isolate the free amine. csbsju.edu

The resulting compound, 7-amino-1,2,3,4-tetrahydroisoquinoline, opens pathways to numerous other functional groups. For instance, the primary aromatic amine can be converted into a diazonium salt, which is a valuable intermediate for introducing a wide array of substituents onto the aromatic ring via reactions like the Sandmeyer, Schiemann, or Gomberg-Bachmann reactions.

| Reagents and Conditions | Product | Reaction Type |

|---|---|---|

| H₂, Pd/C, Ethanol | 7-Amino-1,2,3,4-tetrahydroisoquinoline | Catalytic Hydrogenation |

| Fe, HCl | 7-Amino-1,2,3,4-tetrahydroisoquinoline | Metal-Acid Reduction |

| SnCl₂, HCl | 7-Amino-1,2,3,4-tetrahydroisoquinoline | Metal Salt Reduction |

Transformations at the Secondary Amine (N-Functionalization)

The secondary amine in the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is nucleophilic and serves as a handle for various functionalization reactions. These transformations are crucial for modifying the steric and electronic properties of the heterocyclic core and for building more complex molecular architectures.

N-Acylation

The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). This reaction is often used to protect the nitrogen atom during subsequent synthetic steps. For example, N-acetylation can be achieved using acetyl chloride or acetic anhydride (B1165640). The resulting amide is significantly less nucleophilic and basic than the parent amine.

N-Alkylation

Introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reactivity of alkyl halides typically follows the order I > Br > Cl. This modification is fundamental in the synthesis of various alkaloids and pharmacologically active compounds where a tertiary amine is a key structural feature. acs.org

N-Arylation

The nitrogen atom can also be functionalized with aryl groups, typically through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of N-aryl-7-nitro-1,2,3,4-tetrahydroisoquinolines, which are substrates for further chemical exploration. For instance, the synthesis of various 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines has been reported as part of studies on bioreducible substrates. nih.gov

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |

| N-Arylation | Fluorodinitrobenzene | N-(Dinitrophenyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline |

Advanced Analytical and Spectroscopic Characterization of 7 Nitro 1,2,3,4 Tetrahydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies are utilized to map the carbon-hydrogen framework of 7-Nitro-1,2,3,4-tetrahydroisoquinoline, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

The ¹H NMR spectrum of a tetrahydroisoquinoline derivative reveals characteristic signals for the protons in both the aliphatic and aromatic regions. For the 7-nitro substituted analogue, the protons on the tetrahydroisoquinoline core (at positions C1, C3, and C4) typically appear as multiplets in the upfield region of the spectrum. The chemical shifts and coupling constants of these protons are influenced by their spatial relationships. For instance, the protons at C3 and C4, adjacent to the nitrogen atom and the aromatic ring respectively, will exhibit specific splitting patterns due to spin-spin coupling.

The introduction of a nitro group at the C7 position significantly influences the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the nitro group deshields the protons in its vicinity, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline (B50084). Specifically, the proton at C8 would be expected to appear as a doublet, coupled to the proton at C6. The proton at C5 would likely be a singlet or a doublet with a small coupling constant. The proton at C6 would also be a doublet, coupled to the proton at C8.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly diagnostic of the substitution pattern. The carbon atom bearing the nitro group (C7) will be significantly deshielded, as will the other carbons in the aromatic ring, albeit to a lesser extent. The aliphatic carbons (C1, C3, and C4) will appear in the upfield region of the spectrum. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Tetrahydroisoquinoline Derivative This table presents data for a related compound to illustrate the types of signals observed.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-aromatic | 7.58 – 7.27 | m | - |

| H-aromatic | 7.25 – 7.19 | m | - |

| H-1 | 4.04 | brs | - |

| H-3 | 3.60 | brs | - |

| H-4 | 3.14 – 3.03 | m | - |

| H-4 | 2.95 – 2.79 | m | - |

Data adapted from a representative substituted tetrahydroisoquinoline. scispace.com

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Tetrahydroisoquinoline Derivative This table presents data for a related compound to illustrate the types of signals observed.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 171.2 |

| C-aromatic | 134.0, 133.8, 131.9, 131.1, 129.7, 129.2, 129.0, 128.2, 127.7, 127.3, 117.9 |

| C-1 | 44.6 |

| C-3 | 43.4 |

| C-4 | 28.8 |

Data adapted from a representative substituted tetrahydroisoquinoline. scispace.com

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. scispace.com

For this compound (C₉H₁₀N₂O₂), the expected monoisotopic mass is approximately 178.0742 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The presence of two nitrogen atoms is consistent with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the compound's structure. For tetrahydroisoquinolines, a common fragmentation pathway is the retro-Diels-Alder reaction, which can lead to the cleavage of the heterocyclic ring. Another characteristic fragmentation is the loss of a hydrogen atom from the carbon adjacent to the nitrogen (α-cleavage), leading to a stable iminium ion. The fragmentation pattern of 1,2,3,4-tetrahydroisoquinoline itself shows a prominent base peak at m/z 132, corresponding to the loss of a hydrogen atom. nist.gov

The presence of the nitro group introduces additional fragmentation pathways. Aromatic nitro compounds are known to fragment through the loss of NO (30 Da) and NO₂ (46 Da) radicals. mcmaster.ca Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to these losses from the molecular ion.

Table 3: Predicted Mass Spectrometry Data for this compound Hydrochloride

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 179.08151 |

| [M+Na]⁺ | 201.06345 |

| [M-H]⁻ | 177.06695 |

Data predicted by computational models.

Chromatographic Techniques for Separation and Analysis of this compound and its Analogues

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound, especially in the context of reaction monitoring and quality control. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. scispace.com For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase, and a mixture of organic solvents, such as hexane (B92381) and ethyl acetate, serves as the mobile phase. The separated spots can be visualized under UV light.

HPLC is a more powerful technique that provides high-resolution separation and quantification. For the separation of 1,2,3,4-tetrahydroisoquinoline and its derivatives, reverse-phase HPLC is often utilized. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of this compound will depend on its polarity relative to other components in the mixture. The nitro group increases the polarity of the molecule compared to the unsubstituted parent compound.

Furthermore, the synthesis of this compound can result in the formation of positional isomers (e.g., 5-nitro, 6-nitro, and 8-nitro isomers). HPLC is a critical tool for the separation and quantification of these isomers, which may have very similar physical properties. nih.govorganic-chemistry.org Specialized HPLC columns, such as those with phenyl or pyrenylethyl stationary phases, can offer enhanced selectivity for aromatic positional isomers through π-π interactions. organic-chemistry.org

Table 4: General Chromatographic Methods for Tetrahydroisoquinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check scispace.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse Phase) | Acetonitrile/Water | Separation, Quantification sielc.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details about intermolecular interactions in the crystal lattice.

While the crystal structure of this compound itself has not been reported in the reviewed literature, crystallographic studies of related tetrahydroisoquinoline derivatives provide valuable insights into the expected solid-state conformation. For instance, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate reveals the conformation of the tetrahydroisoquinoline ring system. sielc.com In another example, the crystal structure of a more complex derivative, 7-acetyl-8-aryl-3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline, has been determined, showcasing the intricate three-dimensional arrangement of a highly substituted tetrahydroisoquinoline core. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would confirm the position of the nitro group on the aromatic ring and provide detailed information about the geometry of the molecule in the solid state. This would include the puckering of the tetrahydroisoquinoline ring and the orientation of the nitro group relative to the aromatic plane. This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroisoquinoline |

| 1,2,3,4-tetrahydroquinoline (B108954) |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

| Methanol |

| 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate |

Computational and Theoretical Investigations of 7 Nitro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular properties, offering insights that are often difficult to obtain through experimental means alone.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including electrophilic aromatic substitutions like nitration. Theoretical studies on the nitration of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold have been performed to understand the regioselectivity of the reaction, which determines whether the nitro group attaches to the 5, 6, 7, or 8-position. researchgate.net

These studies model the reaction pathway by calculating the structures and energies of intermediates and transition states. For the nitration of THIQ, the stability of the four possible σ-complexes (also known as Wheland intermediates) corresponding to attack at each position is evaluated. The calculations are typically performed using DFT methods, such as the B3LYP functional with a 6-31++G** basis set, which has been shown to provide reliable results for such systems. researchgate.net The energy of these intermediates is a key indicator of the reaction's kinetic and thermodynamic favorability, allowing researchers to predict the major product. For instance, calculations can explain why nitration might favor one position over another under specific conditions (e.g., in acidic media where the nitrogen atom is protonated versus neutral conditions where it is not). researchgate.net

| Parameter | Methodology / Level of Theory | Application in Reactivity Prediction |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31++G) | Calculates the minimum energy structures of reactants, intermediates (σ-complexes), and transition states. researchgate.net |

| Energy Calculations | DFT (e.g., B3LYP/6-31++G) | Determines the relative stability of isomers and the activation energy barriers, predicting the most likely reaction pathway and major product. sumitomo-chem.co.jp |

| Solvent Effects | Continuum Solvation Models (e.g., PCM) | Models the reaction in a condensed phase (e.g., water or acid) to provide more realistic energy predictions. researchgate.net |

DFT calculations are widely used to predict various spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds. nih.gov By calculating properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. researchgate.net

For a molecule like 7-Nitro-1,2,3,4-tetrahydroisoquinoline, DFT methods can predict:

Vibrational Frequencies: Calculations can produce a theoretical infrared (IR) spectrum, showing characteristic peaks for functional groups like the N-H bond, aromatic C-H bonds, and the symmetric and asymmetric stretches of the nitro (NO₂) group. scirp.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for assigning the signals in experimental spectra, especially for complex aromatic systems where signal overlap can occur. researchgate.net

Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions. nih.gov This can help identify the characteristic absorption bands related to the molecule's chromophores, such as the nitrated benzene (B151609) ring.

These predictive capabilities are essential for confirming the identity and purity of this compound and its derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is foundational in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds.

For the broader class of tetrahydroquinoline derivatives, 3D-QSAR studies have been successfully applied to develop predictive models for their biological properties, such as inhibitory activity against specific enzymes like Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. mdpi.com These models are built using techniques like:

Comparative Molecular Field Analysis (CoMFA): Correlates biological activity with the steric and electrostatic fields surrounding the molecules.

Comparative Molecular Similarity Index Analysis (CoMSIA): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A typical QSAR study involves aligning a set of known active and inactive molecules and then building a statistical model. The validity of the model is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²pred). A robust QSAR model for tetrahydroquinolines would allow researchers to predict the biological activity of this compound based on its unique structural and electronic features imparted by the nitro group. mdpi.com

| QSAR Model Parameter | Description | Value Indicating a Good Model |

|---|---|---|

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com |

| R² (Non-cross-validated R²) | Measures the correlation between experimental and predicted activity for the training set. | > 0.6 |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational methods used to study how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.gov These techniques are central to structure-based drug design. frontiersin.org

The process generally follows these steps:

Molecular Docking: A computational algorithm predicts the preferred binding orientation (pose) of the ligand within the active site of the receptor. nih.gov This process generates a binding affinity score, which estimates the strength of the interaction. This initial step helps identify plausible binding modes and screen large libraries of compounds.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation is often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com By simulating the movements of all atoms in the system for a specific duration (e.g., nanoseconds), MD can confirm whether the ligand remains stably bound in its initial pose or if it shifts or dissociates. Key metrics like the Root Mean Square Deviation (RMSD) are analyzed to evaluate the stability of the complex. biotechrep.ir

These simulations provide atomic-level detail on the crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and its potential biological targets, guiding the design of more potent and selective analogs. nih.gov

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of the 1,2,3,4-tetrahydroisoquinoline scaffold reveals that its saturated heterocyclic ring is not planar and can adopt several low-energy conformations. researchgate.net

Computational studies, often using DFT or ab-initio methods, are employed to explore the potential energy surface of the molecule. These analyses have shown that the THIQ ring typically exists in two primary low-energy twisted or half-chair conformations. The key difference between these conformers often lies in the orientation of the hydrogen atom on the nitrogen, which can be in either an axial or an equatorial position. The energy difference between these conformers is typically very small. researchgate.net

The introduction of a nitro group at the 7-position is unlikely to dramatically alter the conformational preferences of the heterocyclic ring itself, but it is a critical determinant of how the molecule presents its pharmacophoric features to a biological target. Understanding the molecule's preferred shape and the energy barriers between different conformations is essential for rational drug design and for interpreting structure-activity relationships. sapub.org

Applications and Future Directions in Medicinal Chemistry and Organic Synthesis

7-Nitro-1,2,3,4-tetrahydroisoquinoline as a Versatile Building Block in Complex Molecule Synthesis

The synthetic utility of this compound stems from the reactivity of the nitro group. This functional group serves as a valuable synthetic handle, allowing for a variety of chemical transformations that facilitate the construction of more complex molecules. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. More importantly, it can be readily converted into other functional groups, most notably an amine, which then opens up a vast array of subsequent chemical modifications.

One prominent example of its use is in multicomponent reactions (MCRs) for the efficient synthesis of structurally diverse compounds. nih.gov For instance, a one-pot synthesis has been developed to create novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. nih.govrsc.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization, showcasing how the nitro-substituted THIQ framework can be elaborated into complex heterocyclic systems. nih.govrsc.org

The transformation of the nitro group is central to its role as a building block. The reduction of the nitro group to an aniline (B41778) is a key step that dramatically increases the molecular complexity, as the resulting amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. nih.gov

Table 1: Synthetic Transformations of the 7-Nitro Group on the Tetrahydroisoquinoline Scaffold

| Transformation | Reagents & Conditions | Resulting Functional Group | Potential for Further Synthesis |

|---|---|---|---|

| Reduction | H₂, Pd/C; or Fe, HCl | Amine (-NH₂) | Amide formation, sulfonamide synthesis, diazotization, Buchwald-Hartwig amination |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) | Synthesis of N-heterocycles, rearrangement reactions |

| Displacement | Nucleophiles (e.g., MeO⁻, CN⁻) via SNAr | Methoxy (B1213986) (-OCH₃), Cyano (-CN) | Introduction of diverse substituents, hydrolysis of nitrile to carboxylic acid |

Design and Development of New Therapeutic Agents Based on the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline scaffold is a cornerstone in the development of new drugs due to its proven track record in a multitude of therapeutic areas. nuph.edu.ua THIQ-based compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nuph.edu.uanih.gov The incorporation of a 7-nitro group can profoundly influence the molecule's electronic properties and its ability to interact with biological targets, making it a key element in rational drug design.

Derivatives of the THIQ scaffold have been investigated for a wide array of biological activities:

Anticancer Activity: The THIQ framework is integral to compounds designed to inhibit cancer cell proliferation, induce apoptosis, and disrupt tubulin polymerization. researchgate.neteurekaselect.com For example, certain THIQ derivatives have shown potent activity against KRas, a key target in colorectal cancer. nih.gov

Antiviral Properties: Researchers have developed novel THIQ-based heterocyclic compounds that effectively inhibit SARS-CoV-2 infection in vitro. nih.gov This highlights the scaffold's potential in addressing emerging viral threats.

Antibacterial Agents: C1-substituted THIQ motifs have been synthesized and shown to exhibit substantial antimicrobial activity against resistant bacteria like MRSA. rsc.org Furthermore, 5,8-disubstituted THIQs are effective inhibitors of Mycobacterium tuberculosis. nih.gov

Neuroprotective and Other Activities: The scaffold is also a component of agents designed for Alzheimer's disease and as inhibitors of HIV-1 integrase and reverse transcriptase. nuph.edu.uanih.gov

The 7-nitro group, with its strong electron-withdrawing nature and hydrogen-bonding capability, can be crucial for optimizing ligand-receptor interactions. Its presence can enhance binding affinity to a target protein or modulate the pharmacokinetic properties of the drug candidate.

Table 2: Examples of Biologically Active Tetrahydroisoquinoline (THIQ) Derivatives

| Therapeutic Area | Specific Target/Mechanism | Example THIQ Derivative Class | Reference |

|---|---|---|---|

| Oncology | KRas Inhibition | Substituted THIQs | nih.gov |

| Oncology | Tubulin Polymerization Inhibition | Natural and synthetic THIQs | researchgate.neteurekaselect.com |

| Infectious Disease (Viral) | SARS-CoV-2 Inhibition | Novel THIQ-based heterocycles | nih.gov |

| Infectious Disease (Bacterial) | M. tuberculosis ATP synthase inhibition | 5,8-disubstituted THIQs | nih.gov |

| Neurology | Multifunctional agents for Alzheimer's | THIQ-benzimidazole hybrids | nih.gov |

Strategies for Enhanced Bioactivity and Selectivity in Drug Discovery

While the THIQ scaffold offers a promising starting point, achieving high bioactivity and, crucially, selectivity for the intended biological target remains a significant challenge in drug discovery. tandfonline.com Medicinal chemists employ several strategies to refine THIQ-based molecules like this compound to improve their therapeutic profile.

A primary strategy is the detailed exploration of Structure-Activity Relationships (SAR) . This involves systematically modifying the structure of the THIQ molecule and assessing how these changes affect its biological activity. For instance, studies on THIQ-based inhibitors of M. tuberculosis revealed that lipophilicity and the nature of linker groups at the 7-position were critical for potency. nih.gov The introduction of a 7-nitro group can serve as a key modification in an SAR study, helping to probe the electronic and steric requirements of the target's binding site.

Another strategy involves creating hybrid molecules . By combining the THIQ scaffold with other pharmacologically active motifs, it is possible to generate compounds with enhanced or novel activities. The derivatization of the natural flavonoid quercetin (B1663063) with a THIQ moiety, for example, resulted in new compounds with significantly increased lipophilicity and improved antioxidative potential. mdpi.com

Improving selectivity is paramount to reducing off-target effects. tandfonline.com Strategies to enhance the selectivity of THIQ analogs include:

Targeting Unique Binding Pockets: Fine-tuning the substituents on the THIQ ring to exploit subtle differences between the binding sites of related proteins.

Modulating Physicochemical Properties: Adjusting properties like lipophilicity and hydrogen bonding capacity to favor interaction with the desired target over others. mdpi.com

Allosteric Modulation: Designing molecules that bind to an allosteric site (a site other than the primary active site) on the target protein, which can offer a higher degree of selectivity. azolifesciences.com

Integration of Computational and Experimental Approaches in Drug Design

Modern drug design heavily relies on the synergy between computational and experimental methods to accelerate the discovery of new therapeutic agents. nih.govspringernature.com This integrated approach is particularly valuable for optimizing lead compounds based on the this compound scaffold.

The process often begins with computational modeling. Techniques such as molecular docking are used to predict how THIQ derivatives will bind to the three-dimensional structure of a target protein. tandfonline.comopenmedicinalchemistryjournal.com This allows researchers to prioritize which novel compounds to synthesize. For example, in silico strategies have been used to design new THIQ-based antagonists for the CD44 receptor by first developing a pharmacophore model from known ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical structure of compounds with their biological activity. A 3D-QSAR model was successfully used to study THIQ-based inhibitors of the anticancer target LSD1, leading to the design of new derivatives with predicted higher potency. mdpi.com

Following computational design, the most promising candidates are synthesized in the laboratory. These compounds then undergo experimental validation through in vitro and in vivo assays to determine their actual bioactivity and selectivity. The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently guides the optimization of the lead compound. mdpi.com

Table 3: Integrated Workflow in THIQ-Based Drug Design

| Phase | Computational Method | Experimental Method | Outcome |

|---|---|---|---|

| 1. Hit Identification | Virtual Screening, Pharmacophore Modeling | High-Throughput Screening (HTS) | Identification of initial THIQ-based lead compounds. |

| 2. Lead Optimization | Molecular Docking, 3D-QSAR, Molecular Dynamics | Chemical Synthesis of Analogs | Design and creation of new derivatives with predicted improved activity. |

| 3. Biological Evaluation | Binding Free Energy Calculations | In vitro enzyme assays, cell-based assays | Determination of potency (e.g., IC₅₀) and selectivity of new analogs. |

| 4. Model Refinement | Updating QSAR models with new data | SAR analysis | Improved predictive models for the next design cycle. |

Environmental and Toxicological Implications in Research Contexts

Mutagenicity and Carcinogenicity of Nitroaromatic Compounds in Biological Systems

Nitroaromatic compounds, a class to which 7-Nitro-1,2,3,4-tetrahydroisoquinoline belongs, are recognized for their potential mutagenic and carcinogenic properties. wikipedia.org While specific toxicological data for this compound is not extensively documented in publicly available research, the broader category of nitroaromatic compounds has been the subject of numerous studies. These compounds are prevalent in various environmental matrices, often originating from industrial processes and incomplete combustion. wikipedia.org

The mutagenicity of nitroaromatic compounds is frequently associated with their ability to form DNA adducts, which can lead to errors during DNA replication and transcription. For instance, tetracyclic nitroarenes are considered highly mutagenic in the Salmonella test system. The position of the nitro group on the aromatic ring, along with the presence of other functional groups, significantly influences the mutagenic and carcinogenic potential of these chemicals. Many nitroaromatic compounds have been identified as potent mutagens and carcinogens in humans, with exposure occurring through various routes, including inhalation of diesel exhaust and cigarette smoke. wikipedia.org

The carcinogenic potential of these compounds is intrinsically linked to their mutagenic activity. The formation of DNA adducts can initiate the process of carcinogenesis. For many nitroaromatic compounds, the reduction of the nitro group is a critical step in their metabolic activation to carcinogenic species. wikipedia.org While ring hydroxylation is often considered a detoxification pathway, the reductive metabolism of the nitro group can lead to the formation of reactive intermediates that readily interact with cellular macromolecules like DNA. wikipedia.org

Below is a table summarizing the mutagenic and carcinogenic potential of several representative nitroaromatic compounds, illustrating the general concerns associated with this class of chemicals.

| Compound | Mutagenicity | Carcinogenicity |

| 2-Nitrofluorene | Potent mutagen | Suspected carcinogen |

| 1-Nitropyrene | Highly mutagenic | Probable human carcinogen |

| 2,4,6-Trinitrotoluene (TNT) | Mutagenic | Possible human carcinogen |

| 2-Nitroanisole | Mutagenic | Known carcinogen |

Mechanisms of Nitroaromatic Toxicity and Bioreduction

The toxicity of nitroaromatic compounds is largely dependent on the metabolic activation of the nitro group through bioreduction. fishersci.com This process can occur via one- or two-electron reduction pathways, mediated by various flavoenzymes and their redox partners. sigmaaldrich.com The reduction of the nitro group can lead to the formation of several reactive intermediates, including nitrosoarenes and N-hydroxylamines, which are often the ultimate toxic metabolites. sigmaaldrich.com

One-Electron Reduction: This pathway, often carried out by enzymes like NADPH:cytochrome P-450 reductase, results in the formation of a nitro anion radical. sigmaaldrich.comsigmaaldrich.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitroaromatic compound in a process known as "redox cycling." This futile cycle generates reactive oxygen species (ROS), such as superoxide (B77818) anions, which can lead to oxidative stress and cellular damage. clearsynth.comchemimpex.com

Two-Electron Reduction: This pathway, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase), bypasses the formation of the nitro anion radical and directly reduces the nitroaromatic compound to a nitroso derivative. sigmaaldrich.com A subsequent two-electron reduction converts the nitroso intermediate to a hydroxylamine. sigmaaldrich.com These hydroxylamines are electrophilic and can form covalent adducts with DNA and proteins, contributing to the mutagenic and carcinogenic effects of the parent compounds. fishersci.comsigmaaldrich.com

The following table outlines the key steps and enzymes involved in the bioreduction pathways of nitroaromatic compounds.

| Reduction Pathway | Key Enzymes | Intermediate Products | Toxicological Outcome |

| One-Electron Reduction | NADPH:cytochrome P-450 reductase, Ferredoxin:NADP+ reductase | Nitro anion radical | Oxidative stress via redox cycling and ROS production |

| Two-Electron Reduction | NAD(P)H:quinone oxidoreductase (NQO1), Bacterial nitroreductases | Nitrosoarenes, N-Hydroxylamines | DNA and protein adduct formation, mutagenicity, carcinogenicity |

Thermal Stability and Safety Considerations in Synthesis and Handling

In a research setting, a thorough risk assessment is crucial before performing any reaction involving nitroaromatic compounds. acs.org This includes evaluating the potential hazards of all chemicals and experimental procedures. acs.org Due to their potential for thermal instability, reactions involving nitro compounds should be carefully monitored, and appropriate temperature control measures should be in place.

General safety precautions for handling nitroaromatic compounds in a laboratory setting include:

Working in a well-ventilated area, preferably a chemical fume hood.

Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Avoiding exposure to high temperatures, sparks, and open flames. rsc.org

Storing nitro compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. rsc.org

Disposing of all chemical waste in accordance with local regulations. acs.org

The synthesis of nitroaromatic compounds often involves the use of strong acids and nitrating agents, which present their own set of hazards. rsc.org Therefore, all synthetic procedures should be carried out with extreme caution.

Q & A

Q. What are the established synthetic routes for 7-Nitro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives can leverage cyclization strategies such as Pummerer-type reactions or reductive amination. For example, Pummerer cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides has been used to synthesize 4-aryl-2-methyl-tetrahydroisoquinolines, with yields dependent on solvent polarity and temperature . Nitration at the 7-position may require careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-oxidation. Alternative routes include Pictet-Spengler reactions followed by selective nitro-group introduction .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

Structural validation typically employs ¹H/¹³C NMR to confirm the nitro group's position and ring saturation. For example, in related tetrahydroisoquinoline derivatives, aromatic protons adjacent to nitro groups resonate downfield (δ 7.5–8.5 ppm), while saturated CH₂ groups appear at δ 2.5–3.5 ppm . Mass spectrometry (MS) with exact mass analysis (e.g., HRMS) confirms the molecular formula (C₉H₁₀N₂O₂, MW 178.19) . Purity can be assessed via HPLC with UV detection at λ ~260 nm, where nitro groups exhibit strong absorbance.

Q. What in vitro bioactivity screening models are appropriate for preliminary evaluation of this compound?

Tetrahydroisoquinolines are often screened in anti-proliferative assays using cancer cell lines (e.g., HCT-116 for colorectal cancer) . Dose-response curves (0.1–100 µM) over 48–72 hours can quantify IC₅₀ values. For neurological targets, receptor-binding assays (e.g., opioid receptor displacement studies) are relevant, as rigid tetrahydroisoquinoline scaffolds mimic tyrosine conformations in peptide ligands .

Advanced Research Questions

Q. How does the nitro group's position influence the compound's receptor binding affinity in opioid receptor studies?

The nitro group at C7 introduces steric and electronic effects that modulate binding. In opioid receptor studies, 7-substituted tetrahydroisoquinolines exhibit altered affinity due to interactions with hydrophobic pockets (e.g., the μ-opioid receptor's TM3/TM4 region). For example, nitro groups may enhance hydrogen bonding with Thr305 or disrupt π-π stacking in the binding pocket . Comparative studies with 6-nitro or 8-nitro analogs are critical to map structure-activity relationships (SAR).

Q. What strategies resolve contradictory results in anti-proliferative activity across different cancer models?

Discrepancies may arise from variations in cell-line specificity , metabolic stability, or assay conditions. For instance, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid showed efficacy in dimethylhydrazine-induced colorectal cancer models but not in breast cancer lines . To address contradictions:

- Validate results across ≥3 cell lines (e.g., NCI-60 panel).

- Assess metabolic stability via liver microsome assays.

- Control for pH-dependent nitro-group reduction, which can alter bioactivity .

Q. How can molecular docking simulations optimize this compound derivatives for enhanced target specificity?

Computational workflows using software like AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions. Key steps include:

- Generating 3D conformers of the nitro derivative.

- Docking into target receptors (e.g., D₂ dopamine or κ-opioid receptors) using flexible side-chain sampling.

- Scoring interactions (e.g., nitro group with Ser193 in D₂ receptors) .

- Validating predictions via synthesis and in vitro testing of top-scoring analogs.

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (nitrile gloves, goggles, lab coats) due to potential skin/eye irritation (H315/H319) .

- Work in a fume hood to avoid inhalation (H335).

- Store in airtight containers at –20°C to prevent nitro-group degradation .

- Dispose of waste via certified hazardous waste services, complying with OSHA and local regulations .

Q. How can researchers address stability challenges during long-term storage of nitro-substituted tetrahydroisoquinolines?

Stability studies under varied conditions (pH, temperature, light) are essential. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.